N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in the immune system. TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can result in a decrease in neuronal excitability, which can have various effects depending on the specific neurons and circuits involved.
Pharmacokinetics
The results showed improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable pharmacokinetic properties, potentially leading to good bioavailability.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. One limitation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is its potential for drug resistance, as mutations in the BTK gene have been associated with resistance to BTK inhibitors. Another limitation is the lack of clinical data in humans, which makes it difficult to assess the safety and efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide.
Future Directions
There are several future directions for the development of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is the development of more potent and selective BTK inhibitors that can overcome drug resistance. Finally, the clinical development of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide and other BTK inhibitors will provide important information on their safety and efficacy in humans, which will guide their use in the treatment of B cell malignancies.
Synthesis Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-isobutyl-3-aminotetrahydrothiophene-1,1-dioxide in the presence of a base to form the desired product, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide has been extensively studied in preclinical models for the treatment of B cell malignancies. In vitro studies have shown that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models have demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide has potent anti-tumor activity against various B cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)10-17(14-8-9-22(19,20)11-14)16(18)13-4-6-15(21-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSJWXCDWIZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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